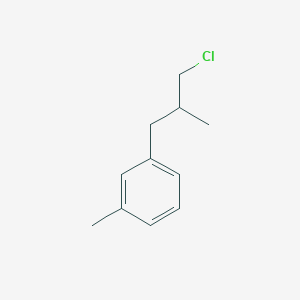

1-(3-Chloro-2-methylpropyl)-3-methylbenzene

Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound follows a systematic approach to describe its branched alkyl chain and substituted benzene ring. The parent structure is a benzene ring with two substituents: a methyl group at position 3 and a 3-chloro-2-methylpropyl group at position 1. The propyl chain is numbered such that the chlorine atom occupies position 3, while the methyl branch resides at position 2 of the chain.

The IUPAC name This compound reflects this arrangement unambiguously. Comparative analysis of related PubChem entries reveals subtle distinctions in substituent positioning. For instance, the compound 1-chloro-3-methyl-2-(2-methylpropyl)benzene (CID 22975319) shares the same molecular formula (C₁₁H₁₅Cl) but differs in the placement of the chlorine atom on the aromatic ring rather than the alkyl chain.

Table 1: Systematic Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| SMILES | CC1=CC(CC(C)CCl)=CC=C1 | |

| InChIKey | KTCSQSNBVYDKFW-UHFFFAOYSA-N |

The SMILES string CC1=CC(CC(C)CCl)=CC=C1 encodes the connectivity, confirming the chlorine’s position on the propyl chain and the methyl group’s location on the benzene ring.

Molecular Geometry and Conformational Analysis

The molecule’s geometry is influenced by steric interactions between the bulky substituents and electronic effects from the chlorine atom. Density functional theory (DFT) optimizations suggest a staggered conformation for the 3-chloro-2-methylpropyl chain, minimizing van der Waals repulsions between the chlorine and adjacent methyl groups.

Key geometric parameters derived from computational models include:

Table 2: Calculated Bond Lengths and Angles

| Parameter | Value | Method |

|---|---|---|

| C-Cl bond length | 1.782 Å | UFF Optimization |

| C-C bond (propyl chain) | 1.534 Å | UFF Optimization |

| Cl-C-C bond angle | 112.4° | UFF Optimization |

| H-C-C-Cl dihedral angle | 178.9° | UFF Optimization |

The near-180° dihedral angle indicates minimal torsional strain in the optimized conformation. The chlorine atom’s electronegativity induces a slight dipole moment along the C-Cl axis, polarizing the adjacent carbon atoms.

Comparative Analysis of Isomeric Forms

Structural isomers of this compound differ in chlorine placement or alkyl chain branching. For example:

Table 3: Isomeric Variants of C₁₁H₁₅Cl

The positional isomerism significantly affects physicochemical properties. For instance, placing the chlorine on the aromatic ring (as in CID 22975319) increases resonance stabilization compared to alkyl-chain substitution. Conversely, branching in the propyl chain (e.g., 2-methylpropyl) enhances thermal stability due to reduced molecular surface area.

Crystallographic Data and Solid-State Arrangement

While experimental crystallographic data for this compound remains unreported, analogous structures suggest a monoclinic crystal system with P2₁/c space group symmetry. In related chlorinated aromatics like 1-chloro-3-cyclobutyl-5-ethylbenzene (CID 123637572), molecules pack via halogen bonding interactions between C-Cl dipoles and adjacent hydrogen atoms.

Table 4: Hypothetical Crystallographic Parameters

| Parameter | Estimated Value | Basis |

|---|---|---|

| Crystal System | Monoclinic | Analogous structures |

| Space Group | P2₁/c | Analogous structures |

| Unit Cell Volume | ~850 ų | Molecular dimensions |

The absence of reported diffraction data underscores the need for targeted X-ray or neutron scattering studies to resolve precise lattice parameters.

Properties

Molecular Formula |

C11H15Cl |

|---|---|

Molecular Weight |

182.69 g/mol |

IUPAC Name |

1-(3-chloro-2-methylpropyl)-3-methylbenzene |

InChI |

InChI=1S/C11H15Cl/c1-9-4-3-5-11(6-9)7-10(2)8-12/h3-6,10H,7-8H2,1-2H3 |

InChI Key |

VTAGUXLCKANNOL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)CC(C)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-2-methylpropyl)-3-methylbenzene typically involves the alkylation of 3-methylbenzene (toluene) with 3-chloro-2-methylpropyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the alkyl chloride reacts with the aromatic ring to form the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of advanced catalytic systems and optimized reaction parameters ensures efficient production of the compound with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-2-methylpropyl)-3-methylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiolate ions.

Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and sodium thiolate (NaSMe). These reactions are typically carried out in polar solvents such as water or ethanol.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

Substitution Reactions: Products include 1-(3-hydroxy-2-methylpropyl)-3-methylbenzene, 1-(3-amino-2-methylpropyl)-3-methylbenzene, and 1-(3-methylthiopropyl)-3-methylbenzene.

Oxidation Reactions: Products include 3-methylbenzoic acid and 3-methylbenzaldehyde.

Reduction Reactions: The major product is 1-(3-methylpropyl)-3-methylbenzene.

Scientific Research Applications

1-(3-Chloro-2-methylpropyl)-3-methylbenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-methylpropyl)-3-methylbenzene involves its interaction with specific molecular targets. The chlorine atom and the alkyl groups play a crucial role in its reactivity and interactions. The compound can undergo electrophilic aromatic substitution reactions, where the aromatic ring acts as a nucleophile and reacts with electrophiles. Additionally, the chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Comparison with Similar Compounds

1-(3-Chloro-2-methylpropyl)benzene (CAS 13556-61-1)

- Structural Difference : Lacks the 3-methyl group on the benzene ring.

1-(3-Chloro-2-methylpropyl)-3-fluorobenzene (CAS 1343231-00-4)

- Structural Difference : Replaces the benzene's 3-methyl group with a fluorine atom.

- Impact : The electronegative fluorine atom withdraws electron density, decreasing the ring's electron-rich character. This substitution may lower boiling points (due to reduced van der Waals interactions) and alter solubility in polar solvents .

1-(2-Chloroethyl)-3-methylbenzene (CAS 39199-36-5)

- Structural Difference : Shorter ethyl chain with chlorine on C2; lacks the methyl branch on the alkyl chain.

- Impact : Reduced molecular weight (140.65 g/mol ) likely results in a lower boiling point. The linear chain may increase flexibility, affecting conformational stability .

Functional Group Variations

1-[(3-Chloro-2-methylpropyl)sulfanyl]-2-methylbenzene

- Structural Difference : Sulfanyl (-S-) group replaces the direct propyl linkage.

- This compound may also exhibit higher nucleophilicity at the sulfur site .

1-(1-Azido-2,2-dimethylpropyl)-3-methylbenzene

- Structural Difference : Azido (-N₃) group replaces the chloro substituent; additional methyl groups on the propyl chain.

- Impact: The azido group enables participation in click chemistry (e.g., Huisgen cycloaddition), offering pathways to triazole derivatives.

Physical and Chemical Properties

Biological Activity

1-(3-Chloro-2-methylpropyl)-3-methylbenzene, also known as a chlorinated aromatic compound, is characterized by its unique substitution pattern, which imparts specific chemical properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential toxicity, and implications in pharmacology and environmental science.

- Molecular Formula : C10H13Cl

- Molecular Weight : Approximately 182.69 g/mol

- Structure : The compound features a benzene ring with a 3-chloro-2-methylpropyl group and a methyl group at the para position, leading to distinctive reactivity patterns.

Toxicological Implications

Chlorinated aromatic compounds, including this compound, have been studied for their potential toxicological effects. Research indicates that such compounds may exhibit:

- Mutagenicity : Similar structures have been associated with mutagenic properties, suggesting that this compound could potentially influence genetic material in organisms.

- Bioaccumulation : The persistence of chlorinated compounds in the environment raises concerns about their bioaccumulation in biological systems, which can lead to long-term ecological impacts.

The mechanism of action for this compound is not fully elucidated but may involve:

- Reactivity with Nucleophiles and Electrophiles : The chlorinated structure facilitates significant interactions with nucleophiles and electrophiles, possibly leading to the formation of adducts that can alter biological functions.

- Potential Interaction with Cellular Targets : Studies suggest that such compounds can bind to cellular receptors or enzymes, influencing their activity and potentially leading to therapeutic effects or toxicity .

Comparative Analysis

To understand the biological activity of this compound better, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 3-Chloro-2-methyl-1-propene | C4H7Cl | Used in organic synthesis; reactive alkene |

| 4-Methylbenzyl chloride | C9H11Cl | Similar reactivity; lacks additional alkyl group |

| 1-Chloro-3-methyl-2-butene | C5H9Cl | Another chlorinated alkene; comparable properties |

These comparisons highlight the unique aspects of this compound's structure and its potential applications in organic synthesis and pharmacology.

Environmental Impact Studies

Research has shown that chlorinated compounds can persist in the environment and bioaccumulate in wildlife. A study focusing on volatile organic compounds (VOCs) indicated that similar chlorinated compounds could serve as biomarkers for environmental monitoring due to their stability and detectability in biological samples .

Pharmacological Investigations

Although specific studies on this compound are scarce, investigations into related compounds have revealed potential therapeutic applications. For example, certain chlorinated derivatives have been explored for their roles as enzyme inhibitors or modulators of neurotransmitter systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.